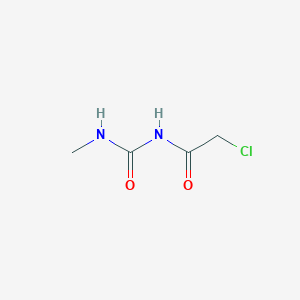

1-(2-Chloro-acetyl)-3-methyl-urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chloro-acetyl)-3-methyl-urea is a useful research compound. Its molecular formula is C4H7ClN2O2 and its molecular weight is 150.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Chloro-acetyl)-3-methyl-urea, with the CAS number 4791-22-4, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group substituted with a chloroacetyl moiety and a methyl group. This structure is significant for its interaction with biological systems, influencing its activity as an antimicrobial agent and potential therapeutic compound.

Antimicrobial Activity

This compound has been reported to exhibit notable antimicrobial properties. Studies suggest that its mechanism involves disrupting cellular processes in microbial organisms, potentially by inhibiting key enzymes or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of certain enzymes, including those involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, which is crucial for the parasite's proliferation .

Case Study: IMPDH Inhibition

A study highlighted the effectiveness of urea derivatives in inhibiting CpIMPDH, demonstrating that modifications to the urea structure can enhance binding affinity and selectivity. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in treating infections caused by Cryptosporidium species .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.

- Antiparasitic Treatments : The inhibition of IMPDH suggests potential use in treating parasitic infections, particularly those caused by Cryptosporidium.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines.

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 1-(2-Chloro-acetyl)-3-methyl-urea exhibit anti-inflammatory and analgesic effects . The chloroacetyl moiety enhances binding affinity to biological targets involved in pain pathways and inflammatory responses. For instance, studies have shown that derivatives of urea can inhibit cyclooxygenase enzymes, which are crucial in inflammation management .

Antitumor Activity

The compound has been investigated for its potential antitumor properties . Similar urea derivatives have demonstrated efficacy against various cancer cell lines by disrupting microtubule dynamics, which is essential for cell division. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, indicating a mechanism through which they may inhibit tumor growth .

Neurological Disorders

Recent patents have explored the use of acyl-urea derivatives, including this compound, as potential treatments for neurological diseases such as epilepsy and neuropathic pain. These compounds are being developed to exhibit therapeutic activity comparable to established medications like valproic acid . The compound's ability to modulate neuronal activity positions it as a candidate for further exploration in treating neurological disorders.

The following table summarizes various urea derivatives and their biological activities, highlighting the potential of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-(phenethyl)urea | Chlorophenyl group | Cannabinoid receptor modulation | Exhibits allosteric modulation |

| 3-(4-Methylphenyl)-1-(phenethyl)urea | Methylphenyl group | Anti-inflammatory properties | Enhanced lipophilicity |

| 3-(2-Methoxycarbonyl)-1-(naphthalen-1-yl)urea | Methoxycarbonyl group | Cytotoxic activity against cancer | Potential anticancer properties |

| This compound | Chloroacetyl group | Antitumor and anti-inflammatory | Potential for neurological disorders |

This table illustrates the diverse biological activities associated with structurally related compounds, indicating the therapeutic potential of this compound.

Case Study 1: Urease Inhibition

A study focused on synthesizing urease inhibitors found that derivatives similar to this compound exhibited significant urease inhibitory activity. The results indicated potent efficacy compared to standard inhibitors, demonstrating the compound's potential in treating conditions like kidney stones and peptic ulcers.

Case Study 2: Anticancer Activity

Another investigation examined the anticancer effects of urea derivatives on colon carcinoma cells. The study revealed that treatment with compounds related to this compound resulted in marked growth inhibition of tumor cells, supporting its potential as an anticancer agent .

Case Study 3: Neurological Applications

Research into the use of acyl-urea derivatives for treating neurological disorders has shown promising results. Compounds similar to this compound have been reported to exhibit therapeutic effects comparable to established medications for epilepsy and neuropathic pain, indicating their viability as drug candidates in this field .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chloro-acetyl)-3-methyl-urea, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or urea formation via isocyanate intermediates. For optimization, employ factorial design experiments to test variables like temperature, solvent polarity, and reagent stoichiometry . Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and activation energies, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the urea backbone and chloro-acetyl group substitution. IR spectroscopy identifies carbonyl (C=O) and N-H stretching vibrations. HPLC or LC-MS ensures purity and quantifies degradation products . X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. How can researchers assess the hydrolytic stability and solubility of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Solubility can be determined using shake-flask methods with polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction intermediates to predict regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess solvent effects and conformational stability. Pair these with experimental validation to refine computational parameters .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method). If discrepancies persist, re-examine sample purity, solvent interactions, or tautomeric equilibria. Statistical tools like principal component analysis (PCA) can identify outlier data points .

Q. How to design experiments to study degradation pathways and byproducts under oxidative or photolytic conditions?

- Methodological Answer : Use controlled photolysis (UV irradiation) or Fenton’s reagent (for oxidative stress). Analyze degradation products via high-resolution mass spectrometry (HRMS) and 1H-1H COSY NMR. Compare results with computational degradation simulations .

Q. What approaches elucidate structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer : Synthesize analogs with modified chloro-acetyl or methyl-urea groups. Test biological activity (e.g., enzyme inhibition) using dose-response assays. Pair results with molecular docking studies to map binding interactions. Multivariate analysis identifies critical substituents driving activity .

特性

IUPAC Name |

2-chloro-N-(methylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVMNAXEPPKXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368514 |

Source

|

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-22-4 |

Source

|

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。